Réactif de Burgess

Vue d'ensemble

Description

Burgess reagent: is a chemical compound known for its use as a mild and selective dehydrating agent in organic chemistry. It is often referred to as the Burgess reagent. This compound is particularly useful in converting secondary and tertiary alcohols into alkenes through a process of syn-elimination. It is soluble in most organic solvents and is known for its mild reaction conditions and selectivity.

Applications De Recherche Scientifique

Chemistry: In organic chemistry, Burgess reagent is widely used as a dehydrating agent. It is particularly useful in the synthesis of alkenes from alcohols. Its mild reaction conditions and selectivity make it a valuable reagent in synthetic organic chemistry.

Biology and Medicine: While its primary use is in organic chemistry, Burgess reagent can also be used in the synthesis of biologically active compounds. For example, it can be used in the preparation of intermediates for pharmaceuticals.

Industry: In the industrial sector, Burgess reagent is used in the production of various chemicals and materials. Its ability to selectively dehydrate alcohols makes it useful in the manufacture of polymers and other materials that require precise chemical modifications.

Mécanisme D'action

The Burgess reagent, also known as Methyl N-(triethylammoniosulfonyl)carbamate, is a compound that plays a significant role in organic chemistry . This article will delve into the mechanism of action of the Burgess reagent, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of the Burgess reagent are secondary and tertiary alcohols . The reagent is used to convert these alcohols, which have an adjacent proton, into alkenes .

Mode of Action

The Burgess reagent interacts with its targets (secondary and tertiary alcohols) through a process known as syn elimination . This process involves an intramolecular elimination reaction, which results in the conversion of the alcohols into alkenes . The mechanism of this reaction is referred to as the first-order thermolytic Ei .

Biochemical Pathways

The Burgess reagent affects the biochemical pathway that leads to the formation of alkenes from alcohols . By dehydrating the alcohols, the reagent facilitates the formation of alkenes, which are crucial in various organic synthesis processes .

Pharmacokinetics

The Burgess reagent exhibits high solubility in most common organic solvents . This property enhances its bioavailability, making it efficient in its role as a dehydrating agent . .

Result of Action

The primary result of the action of the Burgess reagent is the formation of alkenes from secondary and tertiary alcohols . This transformation is crucial in organic chemistry, facilitating various synthesis processes .

Action Environment

The action of the Burgess reagent is influenced by environmental factors such as temperature and the nature of the solvent used . The reagent can perform its function under mild and neutral conditions, making it a versatile tool in organic chemistry .

Analyse Biochimique

Biochemical Properties

The Burgess reagent is efficient at generating olefins from secondary and tertiary alcohols . It is soluble in common organic solvents and alcohol dehydration takes place with syn elimination through an intramolecular elimination reaction

Molecular Mechanism

The Burgess reagent works by converting secondary and tertiary alcohols with an adjacent proton into alkenes . This is achieved through a syn elimination process, which is an intramolecular elimination reaction

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Burgess reagent can be synthesized through the reaction of methyl isocyanate with triethylamine and sulfur dioxide. The reaction typically takes place in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of Burgess reagent involves the same basic reaction but on a larger scale. The reactants are combined in a controlled environment to ensure purity and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions: Burgess reagent primarily undergoes dehydration reactions. It is known for its ability to dehydrate secondary and tertiary alcohols to form alkenes. This reaction is a type of elimination reaction.

Common Reagents and Conditions: The dehydration reaction typically involves the use of Burgess reagent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures. The presence of a base such as triethylamine can facilitate the reaction.

Major Products: The major products of the dehydration reaction are alkenes. For example, the dehydration of a secondary alcohol like 2-butanol using Burgess reagent would yield 2-butene as the major product.

Comparaison Avec Des Composés Similaires

Thionyl chloride: Another dehydrating agent used in organic synthesis, but it is more aggressive and less selective compared to Burgess reagent.

Phosphorus oxychloride: Used for dehydration reactions but can be more hazardous to handle.

Sulfuryl chloride: Also used for dehydration but is less selective and can lead to side reactions.

Uniqueness: Burgess reagent stands out due to its mild reaction conditions and high selectivity. Unlike other dehydrating agents, it does not require harsh conditions or produce significant side products, making it ideal for sensitive substrates and complex organic syntheses.

Activité Biologique

Burgess reagent, known chemically as methoxycarbonylsulfamoyltriethylammonium hydroxide, is a versatile compound predominantly used in organic synthesis. Its biological activity, although primarily focused on synthetic applications, has implications in various biochemical contexts. This article explores the biological activity of Burgess reagent, including its mechanisms, applications in synthesis, and relevant case studies.

Overview of Burgess Reagent

Burgess reagent is recognized for its role as a dehydrating agent in organic chemistry. It facilitates the conversion of alcohols to olefins and has been employed in various synthetic pathways, including the formation of sulfamidates and glycosylamines. The reagent's structure allows it to stabilize reactive intermediates, making it useful in diverse chemical transformations.

The biological activity of Burgess reagent can be attributed to its ability to form stable intermediates that facilitate reactions. Key mechanisms include:

- Dehydration Reactions : Burgess reagent effectively removes water from substrates, allowing for the formation of double bonds or more complex structures.

- Formation of Sulfamidates : It reacts with 1,2-diols and epoxyalcohols to produce sulfamidates, which are important in medicinal chemistry due to their biological activity.

- Synthesis of Glycosylamines : The reagent aids in the formation of glycosylamines from carbohydrates, which are crucial components in biochemistry and drug development.

Applications in Synthesis

Burgess reagent has been utilized in various synthetic applications that underscore its biological relevance:

- Total Synthesis of Natural Products : The reagent has been pivotal in synthesizing complex natural products, showcasing its utility in constructing biologically active compounds.

- Synthesis of Isocyanides : It converts formamides to isocyanides, which are valuable intermediates in pharmaceutical synthesis .

- Cyclodehydration Reactions : The reagent has been employed to create cyclic structures from amino acids and other precursors, enhancing the structural diversity of synthesized compounds .

Case Studies

Several studies illustrate the practical applications and effectiveness of Burgess reagent:

- Synthesis of Morphine Derivatives :

- Conversion of Aldoximes to Nitriles :

- Formation of Cyclic Sulfamidates :

Comparative Table of Reactions Involving Burgess Reagent

| Reaction Type | Substrates | Products | Yield (%) |

|---|---|---|---|

| Dehydration | Alcohols | Olefins | Up to 95 |

| Conversion from Aldoximes | Cis-aldoximes | Nitriles | Up to 91 |

| Synthesis from Formamides | Formamides | Isocyanides | 80-85 |

| Cyclodehydration | Hydroxy amino acids | Dihydrooxazolines | 96 |

| Reaction with Epoxides | Epoxyalcohols | Cyclic sulfamidates | Not specified |

Propriétés

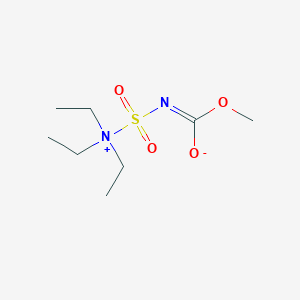

IUPAC Name |

(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHOWEKUVWPFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894112 | |

| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29684-56-8 | |

| Record name | Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29684-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Methoxycarbonyl)sulfamoyl)triethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-N-(TRIETHYLAMMONIUMSULFONYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HBH02LFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl N-(triethylammoniosulfonyl)carbamate facilitate the formation of cyclopropane rings from (δ-hydroxyalkenyl)(pyrrolidino)carbene complexes?

A1: The research by [] demonstrates that Methyl N-(triethylammoniosulfonyl)carbamate acts as a dehydrating agent in this reaction. Initially, it reacts with the (δ-hydroxyalkenyl)(pyrrolidino)carbene complex to form an adduct. Heating this adduct initiates a dehydration reaction, leading to the formation of a conjugated polyunsaturated (amino)carbene complex. This intermediate then undergoes an intramolecular cyclization, resulting in the formation of a cyclopropane ring. The choice of solvent polarity plays a crucial role in determining the yield of the cyclopropane derivative.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.